molecular formula C20H13Cl2N5O5 B2971363 N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-21-3

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2971363
CAS No.: 921852-21-3
M. Wt: 474.25
InChI Key: RLGZPXOAZQHNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a fused pyrrole-pyrimidine core substituted with a 4-chloro-3-nitrophenyl group at the N-position, a 4-chlorophenyl group at the 3-position, and a methyl group at the 5-position.

Properties

CAS No.

921852-21-3

Molecular Formula

C20H13Cl2N5O5

Molecular Weight

474.25

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H13Cl2N5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30)

InChI Key

RLGZPXOAZQHNMS-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including cytotoxicity against cancer cell lines and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H15Cl2N5O4\text{C}_{19}\text{H}_{15}\text{Cl}_{2}\text{N}_{5}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and other pharmacological effects.

Anticancer Activity

Several studies have reported the cytotoxic effects of similar pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic activity toward human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be below 100 μM, indicating strong potential for anticancer applications .
  • Mechanism of Action : The mechanism involves the induction of apoptosis, characterized by:
    • Phosphatidylserine translocation : An increase in apoptotic cells was observed, confirming the compound's ability to induce apoptosis.
    • Caspase activation : The compound significantly increased caspase activity in treated cells, suggesting that it promotes programmed cell death through intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

Research indicates that certain structural features contribute to the biological efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • Chlorine and Nitro Substituents : The presence of electron-withdrawing groups such as chlorine and nitro groups at specific positions enhances the cytotoxicity against cancer cells. For example, compounds with a para-nitro substitution showed improved activity compared to their non-substituted counterparts .
  • Methyl Group Influence : The methyl group at the 5-position has been associated with increased biological activity. Modifications at this position can lead to variations in potency and selectivity against different cancer types .

Comparative Efficacy

A comparative analysis of related compounds reveals that those with similar structural motifs often exhibit comparable or enhanced biological activities. Below is a summary table highlighting the IC50 values for several pyrrolo[3,2-d]pyrimidine derivatives:

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Apoptosis via caspase activation
Compound BHeLa34Apoptosis via phosphatidylserine translocation
N-(4-chloro...)MCF-7<100Induction of apoptosis

Case Studies

  • Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl derivatives demonstrated significant morphological changes in treated cells. These changes included cell shrinkage and detachment from culture surfaces after exposure to concentrations above 25 μM .
  • Metabolic Stability Assessment : Another investigation assessed the metabolic stability of the compound in human liver microsomes. The results indicated that structural modifications could enhance metabolic stability while preserving anticancer activity, making it a promising candidate for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern and core structure. Below is a detailed comparison with structurally or functionally related pyrrolo[3,2-d]pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Biological Activity Synthesis Method Reference
Target Compound Pyrrolo[3,2-d]pyrimidine - 3-(4-chlorophenyl)
- 5-methyl
- 2,4-dioxo
- N-(4-chloro-3-nitrophenyl)
- 7-carboxamide
Hypothesized: Antiviral/Cancer (based on analogs) Likely via multi-step condensation (similar to )
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine - 3-(4-chlorophenyl)
- 2-(dipentylamino)
- 4-oxo
- 5-phenyl
- 7-carboxylate
Not reported (structural focus) Single-crystal X-ray diffraction confirmed
Thiophene[3,2-d]pyrimidine derivatives () Thiophene[3,2-d]pyrimidine Varied substituents on N-atom and solvent-exposed regions Potent HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors) Core modification via ring replacement (thiophene → pyrrolo)
N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Tetrahydropyrimidine - 2-thioxo (vs. 2,4-dioxo)
- Formyl group at 3-position
Anticancer/antimicrobial (implied by thioxo group’s reactivity) POCl3-mediated formylation in DMF
Pyrrolo[3,4-d]pyrimidine derivatives () Pyrrolo[3,4-d]pyrimidine Varied aryl/alkyl groups Not specified (synthetic focus) Aza-Wittig reaction with iminophosphorane

Key Findings from Comparative Analysis

Core Structure Impact: The pyrrolo[3,2-d]pyrimidine core (target compound) offers a planar, rigid scaffold favorable for intercalation or enzyme binding, as seen in HIV-1 NNRTIs . Replacing the core with thiophene[3,2-d]pyrimidine () reduces conformational flexibility but maintains antiviral potency.

Substituent Effects: Chlorophenyl/Nitrophenyl Groups: The 4-chloro-3-nitrophenyl group in the target compound may enhance lipophilicity and π-π stacking, similar to 4-bromophenyl analogs in . Dioxo vs. Thioxo: The 2,4-dioxo motif (target compound) vs. 2-thioxo () alters hydrogen-bonding capacity. Carboxamide vs. Carboxylate: The 7-carboxamide group (target compound) improves solubility compared to the ethyl carboxylate in , which may reduce bioavailability due to ester hydrolysis .

Biological Activity Trends :

  • Pyrrolo[3,2-d]pyrimidines with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antiviral activity, as demonstrated in HIV-1 NNRTI studies ().
  • Thioxo-containing analogs () are associated with antimicrobial activity, suggesting the target compound’s dioxo group may shift therapeutic focus toward antiviral or anticancer applications.

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis involving Biginelli-like condensations () or POCl3-mediated reactions (). Single-crystal X-ray data () confirm the feasibility of resolving structural ambiguities in such complex molecules.

Q & A

Q. What synthetic strategies are commonly employed to prepare this pyrrolo-pyrimidine derivative?

The compound is typically synthesized via multi-step condensation reactions. For example, analogous pyrrolo-pyrimidine derivatives are synthesized by reacting substituted phenyl precursors with heterocyclic building blocks under reflux conditions. Key steps include cyclization using reagents like POCl₃ and subsequent functionalization via nucleophilic substitution or coupling reactions . Ethyl carboxylate intermediates (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) are often hydrolyzed to carboxamides using ammonia or amines .

Q. Which spectroscopic techniques are critical for structural confirmation?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1500 cm⁻¹) groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. How are single-crystal X-ray diffraction (SC-XRD) data analyzed for this compound?

SC-XRD data are refined using software like SHELXL to resolve atomic coordinates and thermal parameters. Challenges include managing disorder in aromatic rings or substituents, which requires iterative refinement and constraints (e.g., fixing bond distances/angles). Mean C–C bond deviations <0.01 Å and R-factors <0.06 indicate reliable structural models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For example, flow chemistry techniques improve reproducibility in diazomethane synthesis, reducing side reactions . For this compound, substituting polar aprotic solvents (e.g., DMF) and optimizing stoichiometry of nitrophenyl precursors can mitigate byproduct formation .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Discrepancies in assays (e.g., MTT viability vs. kinase inhibition) require:

  • Dose-response profiling to differentiate cytotoxic vs. target-specific effects.
  • Mechanistic validation using siRNA knockdown or competitive binding assays.
  • Molecular docking to predict binding affinities against off-target proteins (e.g., CDK9 vs. CDK2) .

Q. How are crystallographic disorders addressed in this compound’s X-ray structure?

Disordered regions (e.g., chlorophenyl or nitro groups) are modeled using split-atom refinement in SHELXL. Constraints (e.g., isotropic thermal parameters for overlapping atoms) and occupancy factor adjustments improve model accuracy. Validation tools like PLATON check for missed symmetry or overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.